molecular formula C20H20N2O4S2 B2787798 (Z)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1173305-05-9

(Z)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2787798
CAS No.: 1173305-05-9
M. Wt: 416.51
InChI Key: PHLGZQXYZUZAAJ-HJWRWDBZSA-N
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Description

(Z)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetically designed small molecule recognized for its potent anti-tubulin polymerization activity. This compound functions as a colchicine site binding agent, effectively targeting and destabilizing microtubule dynamics within cells, which leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. Its core research value lies in its application as a chemical tool for investigating mitosis, cytoskeleton function, and mechanisms of programmed cell death. The structural design, incorporating the 3,4,5-trimethoxyphenyl moiety linked to a benzothiazole pharmacophore, is characteristic of compounds that exhibit significant cytotoxicity against a panel of human cancer cell lines. Researchers utilize this acrylamide derivative primarily in the fields of oncology and chemical biology to study novel chemotherapeutic strategies and to explore the downstream signaling consequences of microtubule disruption. Its "Z" or cis-configuration around the acrylamide double bond is crucial for its optimal biological activity and binding affinity to tubulin. This product is intended for research applications only.

Properties

IUPAC Name

(Z)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-24-13-10-12(11-14(25-2)19(13)26-3)8-9-17(23)21-20-22-18-15(27-4)6-5-7-16(18)28-20/h5-11H,1-4H3,(H,21,22,23)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLGZQXYZUZAAJ-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C20_{20}H20_{20}N2_2O4_4S with a molecular weight of approximately 416.5 g/mol. Its structure includes a benzo[d]thiazole moiety and a trimethoxyphenyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC20_{20}H20_{20}N2_2O4_4S
Molecular Weight416.5 g/mol
CAS Number1173305-05-9

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing their division.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Against MCF-7 Cells : A study demonstrated that related benzothiazole compounds showed GI50 values as low as 0.57 µM against MCF-7 breast cancer cells, suggesting that this compound could exhibit similar or enhanced activity due to its structural features .
  • Screening Against Multiple Cell Lines : In another investigation, benzothiazole derivatives were screened against U-937 (human macrophage), THP-1 (human leukemia), and B16-F10 (mouse melanoma) cell lines showing promising results in terms of cytotoxicity .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities.

Research Findings

Research indicates that similar compounds have displayed significant antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria . The presence of the methylthio group enhances lipophilicity, potentially improving membrane penetration and efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents : Variations in the methylthio and methoxy groups can significantly impact potency.
  • Acrylamide Moiety : The presence of the acrylamide functional group is crucial for interaction with biological targets.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acrylamide derivatives, focusing on molecular features, synthesis routes, physicochemical properties, and biological activities.

Structural Analogues and Key Differences
Compound Name Core Structure Modifications Key Functional Groups Reference
(Z)-N-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide Benzo[d]thiazole (4-SMe), 3,4,5-trimethoxyphenyl, acrylamide linker Methylthio, trimethoxy, acrylamide Target
(Z)-3-((4-(5,7-Dimethoxybenzo[d]thiazol-2-yl)phenyl)amino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (5n) Benzo[d]thiazole (5,7-OMe), 3,4,5-trimethoxyphenyl, propenone linker Dimethoxy, trimethoxy, propenone
(E)-N-(6-Fluorobenzo[d]thiazol-2-yl)-3-(2-((3,4,5-trimethoxyphenyl)amino)pyridin-3-yl)acrylamide (6d) Benzo[d]thiazole (6-F), pyridine-aniline linker, 3,4,5-trimethoxyphenyl, acrylamide Fluoro, trimethoxy, pyridyl-acrylamide
YLT26: (E)-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Hexafluorohydroxypropan-2-ylphenyl, 3,4,5-trimethoxyphenyl, acrylamide Hexafluoro, trimethoxy, acrylamide

Key Observations :

  • Linker Diversity: The acrylamide linker in the target compound contrasts with the propenone linker in 5n, which may alter binding kinetics to tubulin or other targets .
  • Bioisosteric Replacements : Fluorine substitution in 6d versus methylthio in the target compound highlights trade-offs between electronegativity and steric bulk, which could influence target affinity .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
Target Compound ~450 (estimated) Not reported Likely low aqueous solubility
5n 507 175–177 Moderate in DMSO
6d ~500 (estimated) Not reported Low aqueous solubility
3l (from ) 826.36 Not reported Poor (purified via silica gel)

Key Observations :

  • The target compound’s estimated molecular weight (~450 g/mol) is lower than 3l (826.36 g/mol), suggesting better compliance with Lipinski’s rule for oral bioavailability .
  • The absence of polar groups (e.g., -OH in YLT26 ) in the target compound may reduce solubility but enhance blood-brain barrier penetration .

Key Observations :

  • Silica gel chromatography (common in –3) and crystallization () are standard purification methods for such compounds .
  • The target compound’s synthesis may require optimization of coupling reagents (e.g., EDC/HOBt in ) to improve yield .

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is a conserved feature in potent analogs (e.g., 5n , 6d , YLT26 ), suggesting its critical role in bioactivity .
  • The target compound’s methylthio group may confer unique pharmacokinetic advantages over fluoro or methoxy substituents, pending experimental validation.

Q & A

Basic Research Questions

Q. What are the critical factors in synthesizing (Z)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide with high yield and purity?

  • Methodological Answer : Synthesis requires optimized reaction conditions, including temperature control (e.g., reflux at 80–100°C), solvent selection (polar aprotic solvents like DMF for improved solubility), and catalyst use (e.g., p-toluenesulfonyl chloride for amidation). For example, yields exceeding 75% are achievable by stepwise coupling of the benzo[d]thiazole core with acrylamide intermediates under inert atmospheres . Purification via column chromatography or recrystallization in ethanol is critical to remove by-products like unreacted thiazole precursors .

Q. How is the compound characterized to confirm structural integrity post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (±1 ppm accuracy). For example, the Z-configuration of the acrylamide moiety is confirmed by coupling constants (J = 10–12 Hz in ¹H NMR) . Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer :

  • Anticancer : Cell viability assays (MTT or resazurin) using cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations via dose-response curves .
  • Antimicrobial : Broth microdilution assays to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/ADP-Glo™ kits for IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Compare analogs with substituted thiazole rings (e.g., methylthio vs. methoxy groups) to assess impacts on solubility and target binding .
  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., nitro) on the trimethoxyphenyl ring to enhance electrophilicity and interaction with nucleophilic residues .
  • Bioisosteric Replacement : Replace the benzo[d]thiazole with thiophene or pyridine moieties to evaluate heterocycle-dependent activity shifts .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity findings using complementary assays (e.g., apoptosis markers like caspase-3 activation alongside viability assays) .
  • Standardized Protocols : Control variables such as cell passage number, serum concentration, and compound solubility (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Dose-Response Reproducibility : Perform triplicate experiments with independent compound batches to confirm IC₅₀/MIC consistency .

Q. What computational strategies predict target interactions and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or tubulin, focusing on hydrogen bonds with the acrylamide carbonyl and π-π stacking with trimethoxyphenyl .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) in explicit solvent to assess stability of binding poses and identify key residues (e.g., Lysine or Aspartic acid interactions) .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE or Phase to guide analog design .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?

  • Methodological Answer :

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., PEG-linked substituents) or reduce logP via replacing methylthio with hydroxyl groups .
  • Metabolic Stability : Block vulnerable sites (e.g., para-methoxy on benzothiazole) to prevent cytochrome P450-mediated oxidation. Use liver microsome assays to quantify half-life improvements .
  • Permeability : Assess Caco-2 monolayer permeability and apply Prodrug strategies (e.g., esterification of acrylamide) to enhance bioavailability .

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